molecular formula C13H24N2O4 B12993554 (S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid

(S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid

Cat. No.: B12993554
M. Wt: 272.34 g/mol
InChI Key: UGRQOLBYZKDAOE-JTQLQIEISA-N
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Description

(S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxy Group: This step often involves the use of tert-butyl chloroformate or similar reagents under controlled conditions.

    Attachment of the Acetic Acid Moiety: This can be done through esterification or amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale synthesis: using automated reactors.

    Optimization of reaction conditions: to maximize yield and purity.

    Purification processes: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Investigated for its potential therapeutic effects.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion.

Industry

    Material Science: Used in the development of new materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(((2-(tert-Butoxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound.

    N-(tert-Butoxycarbonyl)pyrrolidine: A simpler analog with similar structural features.

Uniqueness

    Structural Complexity: The presence of multiple functional groups.

    Chirality: The specific (S)-configuration imparts unique properties.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

2-[(2S)-2-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)8-14-7-10-5-4-6-15(10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)/t10-/m0/s1

InChI Key

UGRQOLBYZKDAOE-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)CNC[C@@H]1CCCN1CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CNCC1CCCN1CC(=O)O

Origin of Product

United States

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